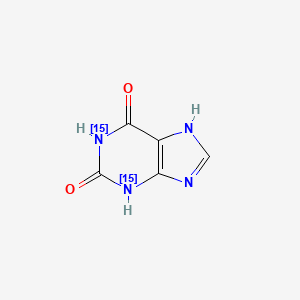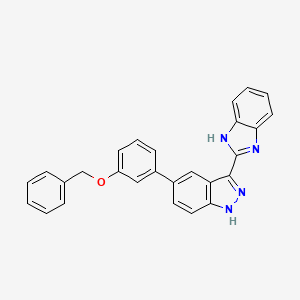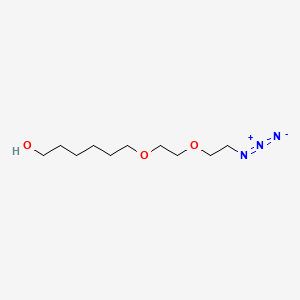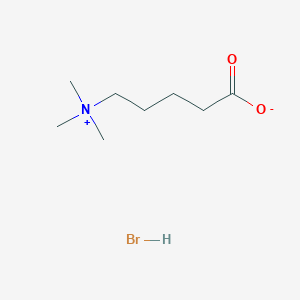
RhlR antagonist 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RhlR antagonist 1 is a potent inhibitor of the RhlR quorum-sensing receptor in Pseudomonas aeruginosa. This compound is significant in the field of microbiology and medicinal chemistry due to its ability to inhibit biofilm formation and reduce the production of virulence factors such as rhamnolipid and pyocyanin .
Méthodes De Préparation
RhlR antagonist 1 can be synthesized using click chemistry, specifically through copper-catalyzed azide-alkyne cycloaddition (CuAAc). This method involves the reaction of an alkyne group in this compound with azide-containing molecules . The synthetic route typically involves the preparation of the alkyne precursor followed by the CuAAc reaction under mild conditions.
Analyse Des Réactions Chimiques
RhlR antagonist 1 undergoes several types of chemical reactions:
Substitution Reactions: The alkyne group in this compound can participate in substitution reactions, particularly in the presence of azide groups, leading to the formation of triazole rings through CuAAc.
Reduction Reactions:
Oxidation Reactions: Oxidation reactions involving this compound are less common, but the compound’s functional groups may be susceptible to oxidative conditions.
Applications De Recherche Scientifique
RhlR antagonist 1 has a wide range of scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anti-infective agent, particularly in treating infections caused by Pseudomonas aeruginosa.
Chemical Biology: This compound serves as a tool to investigate the molecular mechanisms of quorum sensing and its impact on bacterial behavior.
Industrial Applications: The compound’s ability to inhibit biofilm formation makes it a candidate for use in industrial settings where biofilm-related issues are prevalent.
Mécanisme D'action
RhlR antagonist 1 exerts its effects by selectively antagonizing the RhlR receptor in Pseudomonas aeruginosa. This inhibition disrupts the quorum sensing process, leading to a reduction in biofilm formation and the production of virulence factors . The compound’s molecular target is the RhlR receptor, and its antagonistic action prevents the receptor from binding to its natural ligand, thereby inhibiting downstream signaling pathways .
Comparaison Avec Des Composés Similaires
RhlR antagonist 1 is unique in its selective antagonism of the RhlR receptor over other quorum sensing receptors such as LasR and PqsR . Similar compounds include:
LasR Antagonists: These compounds target the LasR receptor and inhibit quorum sensing in a different pathway compared to this compound.
PqsR Antagonists: These compounds inhibit the PqsR receptor and are involved in a separate quorum sensing system in Pseudomonas aeruginosa.
Other RhlR Antagonists: Structural analogs of this compound, such as those with modified alkyl chains or cycloalkane rings, also exhibit RhlR antagonistic activity.
This compound stands out due to its potent inhibition of biofilm formation and virulence factor production, making it a valuable tool in both research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C12H10F2O |
|---|---|
Poids moléculaire |
208.20 g/mol |
Nom IUPAC |
1-(3,4-difluorophenyl)hex-1-yn-3-one |
InChI |
InChI=1S/C12H10F2O/c1-2-3-10(15)6-4-9-5-7-11(13)12(14)8-9/h5,7-8H,2-3H2,1H3 |
Clé InChI |
XNIUHFANKOJONW-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C#CC1=CC(=C(C=C1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2R)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B11933159.png)
![Disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]oxy-methoxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B11933161.png)



![1-[4-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)sulfonyl]phenyl]pyrrolidin-2-one](/img/structure/B11933174.png)

![[(2R,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[4-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]butanoyl-methylamino]propanoate](/img/structure/B11933182.png)
![(7S,8S,15S,16S)-8,16-bis[(2S,3R,4S)-4-[(2R,4R,5R,6R)-4-[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione](/img/structure/B11933187.png)
![(Z)-2-(3-((4-Chlorobenzyl)oxy)benzylidene)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-3(2H)-one](/img/structure/B11933198.png)
![N-(3-(1H-Imidazol-5-yl)propyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11933215.png)

